![molecular formula C14H10N2O6 B3825700 5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B3825700.png)
5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid
Overview
Description
5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid, also known as NBD-HABA, is a synthetic fluorescent probe that is widely used in biochemical and physiological research. It is a small molecule that can selectively bind to proteins, peptides, and other biomolecules, making it a valuable tool for studying their structure, function, and interactions.
Mechanism of Action
5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid works by binding to the amino acid residues of proteins and peptides, particularly lysine and arginine. This binding causes a conformational change in the molecule, which leads to a change in its fluorescence properties. The fluorescence of 5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid is highly sensitive to its microenvironment, such as pH, polarity, and viscosity, making it a valuable tool for studying the structural and functional properties of biomolecules.
Biochemical and Physiological Effects:
5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides. It does not affect their enzymatic activity, stability, or folding. However, the presence of 5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid can alter the microenvironment of the biomolecule, which may affect its interactions with other molecules. Therefore, it is important to use 5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid with caution and to validate its effects on the biomolecule of interest.
Advantages and Limitations for Lab Experiments
The advantages of using 5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid in lab experiments include its high sensitivity and specificity, ease of use, and compatibility with various analytical techniques. It is also a relatively inexpensive and widely available fluorescent probe. However, 5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid has some limitations, including its narrow excitation and emission spectra, which may limit its use in multiplex experiments. It is also sensitive to photobleaching and quenching, which may affect its accuracy and reproducibility.
Future Directions
There are several future directions for the use of 5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid in scientific research. One direction is to develop new derivatives of 5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid with improved fluorescence properties, such as broader excitation and emission spectra. Another direction is to use 5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid in combination with other fluorescent probes to enable multiplex experiments. Additionally, 5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid can be used in vivo to study the structure and function of biomolecules in living organisms. Finally, 5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid can be used in drug discovery and development to identify potential drug targets and screen for potential drug candidates.
In conclusion, 5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid is a valuable tool for scientific research, particularly in the fields of biochemistry, biophysics, and molecular biology. Its high sensitivity and specificity make it a valuable tool for studying the structure and function of biomolecules. However, its limitations should be taken into consideration when designing experiments. There are several future directions for the use of 5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid in scientific research, which will further enhance its utility and applicability.
Scientific Research Applications
5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid has a wide range of applications in scientific research, particularly in the fields of biochemistry, biophysics, and molecular biology. It can be used to study the binding properties of proteins and peptides, monitor enzymatic reactions, and measure protein-protein interactions. 5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid can also be used as a fluorescent tag to label biomolecules for imaging and detection purposes. Its high sensitivity and specificity make it a valuable tool for drug discovery and development.
properties
IUPAC Name |
5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O6/c17-8-5-6-11(10(7-8)14(19)20)15-13(18)9-3-1-2-4-12(9)16(21)22/h1-7,17H,(H,15,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAJBTDFNXLVLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-{[(2-nitrophenyl)carbonyl]amino}benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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